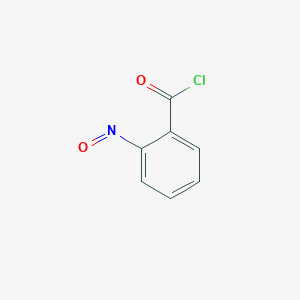

2-Nitrosobenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

143621-65-2 |

|---|---|

Molecular Formula |

C7H4ClNO2 |

Molecular Weight |

169.56 g/mol |

IUPAC Name |

2-nitrosobenzoyl chloride |

InChI |

InChI=1S/C7H4ClNO2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H |

InChI Key |

LBOLXLDGJVGZNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)Cl)N=O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)N=O |

Synonyms |

Benzoyl chloride, 2-nitroso- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrosobenzoyl Chloride and Analogous 2 Nitrosoaryl Compounds

Direct Synthetic Approaches to 2-Nitrosobenzoyl Chloride

The synthesis of this compound or its analogous compounds through the irradiation of substituted diazirines is not a well-documented pathway in the scientific literature found. While diazirines are known photochemical precursors for carbenes and diazo compounds, their application in the direct synthesis of 2-nitrosoaryl compounds has not been established in the available research. electrochem.orgresearchgate.netnih.gov

Precursor-Based Formation of 2-Nitrosoaryl Compounds

A prominent and extensively studied method for the formation of 2-nitrosoaryl compounds involves the photochemical rearrangement of 2-nitrobenzyl precursors. This intramolecular redox reaction typically results in the reduction of the nitro group to a nitroso group, concurrent with the oxidation of the benzylic carbon. google.com

The irradiation of 2-nitrobenzyl alcohols and their ethers serves as a key route to synthesizing 2-nitroso benzaldehydes and ketones. electrochem.orgresearchgate.netnih.gov Studies involving laser flash photolysis and time-resolved infrared spectroscopy have elucidated the complex mechanism of this transformation. chemicalbook.comislandscholar.ca For instance, the irradiation of 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764) in various solvents yields 2-nitrosobenzaldehyde and 2-nitrosoacetophenone, respectively, with quantum yields of approximately 60%. nih.govchemicalbook.comislandscholar.caresearchgate.net

The reaction proceeds via two primary competing pathways, the balance of which is highly dependent on the reaction medium. nih.govchemicalbook.comresearchgate.net One pathway involves the formation of a nitroso hydrate (B1144303) intermediate, which is prevalent in aprotic solvents, as well as in aqueous acid and base. researchgate.netchemicalbook.com The other, more classical mechanism, which predominates in water at a pH between 3 and 8, involves cyclization to a benzisoxazolidine intermediate. nih.govchemicalbook.com

The initial photochemical event in the rearrangement of 2-nitrobenzyl compounds is an intramolecular 1,5-hydrogen shift from the benzylic position to one of the oxygen atoms of the nitro group. chemicalbook.comgoogle.com This rapid and reversible transfer results in the formation of a transient species known as an aci-nitro protomer, which is a quinonoid-type intermediate. chemicalbook.comgoogle.com This primary photoproduct is the common starting point for the subsequent competing reaction pathways. chemicalbook.com In some systems, this hydrogen transfer from the excited singlet state may be considered a concerted nih.govchemicalbook.com-sigmatropic shift. nih.gov

Following the formation of the primary aci-nitro intermediate, one of the major reaction pathways involves a proton transfer to form a nitroso hydrate. researchgate.netnih.govchemicalbook.com This step is particularly favored in aprotic solvents and under acidic or basic aqueous conditions. researchgate.netchemicalbook.com The aci-nitro intermediates form these hydrated nitroso compounds, which have been identified as transient intermediates using techniques like time-resolved infrared spectroscopy (TRIR). nih.govchemicalbook.com This pathway represents a deviation from the traditionally accepted cyclization mechanism. chemicalbook.com

Interactive Data Table: Photochemical Rearrangement of 2-Nitrobenzyl Alcohols

| Precursor | Product | Quantum Yield (%) | Predominant Conditions for Nitroso Hydrate Pathway |

| 2-Nitrobenzyl alcohol | 2-Nitrosobenzaldehyde | ~60 nih.govchemicalbook.comislandscholar.caresearchgate.net | Aprotic solvents, aqueous acid/base researchgate.netchemicalbook.com |

| 1-(2-Nitrophenyl)ethanol | 2-Nitrosoacetophenone | ~60 nih.govchemicalbook.comislandscholar.caresearchgate.net | Aprotic solvents, aqueous acid/base researchgate.netchemicalbook.com |

Photochemical Rearrangements of 2-Nitrobenzyl Alcohols and Ethers

Formation of 1,3-Dihydrobenzo[c]isoxazole-1-ol Derivatives

The formation of 1,3-dihydrobenzo[c]isoxazole-1-ol derivatives is notably documented as a key step in the photochemical rearrangement of 2-nitrobenzyl compounds. researchgate.netrsc.orgpsu.edu In this process, irradiation of a 2-nitrobenzyl compound initiates an intramolecular hydrogen atom transfer, leading to the formation of a transient aci-nitro intermediate. This intermediate can then undergo cyclization to yield a 1,3-dihydrobenzo[c]isoxazole-1-ol derivative. researchgate.netrsc.orgpsu.edu

While the primary route to these isoxazole (B147169) derivatives is photochemical, their formation from this compound is theoretically plausible through a distinct pathway involving nucleophilic acyl substitution. The reaction of this compound with a suitable nucleophile, such as a reducing agent like sodium borohydride, could potentially lead to the corresponding 2-nitrosobenzyl alcohol. This alcohol could then, under specific conditions, undergo intramolecular cyclization to form the 1,3-dihydrobenzo[c]isoxazole-1-ol. However, this specific transformation originating from this compound is not as commonly reported as the photochemical route from 2-nitrobenzyl precursors.

The classical mechanism for the formation of these cyclic intermediates from 2-nitrobenzyl alcohol involves the following steps:

Photoexcitation : Irradiation of the 2-nitrobenzyl alcohol.

Intramolecular H-abstraction : Formation of an aci-nitro intermediate.

Cyclization : The aci-nitro intermediate cyclizes to form the 1,3-dihydrobenzo[c]isoxazole-1-ol. rsc.orgpsu.edu

This pathway is particularly prevalent in aqueous solutions within a pH range of 3-8. rsc.orgpsu.edu

Generation of 2-Nitrosobenzyl Hemiacetals

Following the formation of 1,3-dihydrobenzo[c]isoxazole-1-ol derivatives in the photolysis of 2-nitrobenzyl compounds, subsequent reactions can lead to the generation of 2-nitrosobenzyl hemiacetals. researchgate.net These hemiacetals are formed when the cyclic isoxazole intermediate opens in the presence of an alcohol or water.

In the context of this compound, the generation of a 2-nitrosobenzyl hemiacetal would likely proceed via a two-step sequence:

Nucleophilic Acyl Substitution : Reaction of this compound with an alcohol (R'OH) would yield the corresponding 2-nitrosobenzoyl ester.

Reduction : Subsequent reduction of the ester group to an aldehyde, in the presence of the alcohol, could lead to the in situ formation of the 2-nitrosobenzyl hemiacetal.

Alternatively, if 2-nitrosobenzaldehyde is generated in situ, its reaction with an alcohol would directly form the hemiacetal. The formation of these hemiacetals is a critical aspect of the chemistry of "caged" compounds, where the release of a bioactive molecule is triggered by light.

In Situ Generation of 2-Nitrosobenzaldehyde from 2-Nitrobenzyl Alcohols

The in situ generation of 2-nitrosobenzaldehyde from 2-nitrobenzyl alcohol is a well-established photochemical process with a quantum yield of approximately 60%. rsc.orgpsu.edu This reaction provides a mild and efficient method for producing this reactive intermediate, which can then be used in subsequent reactions, such as the synthesis of indazolones. researchgate.net

The mechanism of this transformation has been investigated using techniques like laser flash photolysis and time-resolved infrared spectroscopy. rsc.orgpsu.edu The process is initiated by the irradiation of 2-nitrobenzyl alcohol, which leads to the formation of a primary aci-nitro photoproduct. This intermediate can then proceed through two main competing pathways, the balance of which is dependent on the reaction medium:

Pathway A (Cyclization) : This pathway is predominant in aqueous solutions at a pH between 3 and 8. It involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, which then opens to form the carbonyl hydrate of 2-nitrosobenzaldehyde. rsc.orgpsu.edu

Pathway B (Proton Transfer) : This pathway is favored in aprotic solvents, as well as in acidic and basic aqueous solutions. It involves a proton transfer to form a hydrated nitroso compound, which subsequently dehydrates to yield 2-nitrosobenzaldehyde. rsc.orgpsu.edu

The choice of solvent and pH is therefore crucial in directing the reaction towards the desired outcome.

General Synthetic Strategies for Nitrosoarenes

Nitrosoarenes are valuable synthetic intermediates, but their inherent instability and tendency to dimerize can present challenges. scribd.com A variety of synthetic methods have been developed to access these compounds, ranging from classical oxidation and reduction reactions to more modern photochemical approaches.

Common Synthetic Routes to Nitrosoarenes

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

| Oxidation of Anilines | Anilines | Oxone®, SeO₂, H₂O₂/catalyst | Readily available starting materials, efficient for many substrates. | Can lead to over-oxidation to nitro or azoxy compounds. | researchgate.net |

| Reduction of Nitroarenes | Nitroarenes | Various reducing agents | Utilizes common starting materials. | Can be difficult to stop at the nitroso stage, leading to amines. | scribd.com |

| Photochemical Rearrangement | o-Nitrophenylimines | UV light (e.g., 365 nm), trifluoroethanol | High efficiency, good functional group tolerance, scalable. | Requires photochemical reactor. | researchgate.netscribd.com |

| Radical Reactions | Various radical precursors | Radical initiators | Access to sterically hindered secondary amines and N-heterocycles. | Requires specific radical precursors and conditions. | rsc.org |

One of the most efficient and environmentally friendly modern methods involves the oxidation of anilines using Oxone® in a biphasic system. researchgate.net This method often provides the desired nitrosoarenes with good purity and in high yields. researchgate.net

More recently, a continuous flow synthesis of nitrosoarenes via the photochemical rearrangement of o-nitrophenylimines has been developed. researchgate.netscribd.com This method is notable for its high throughput, scalability, and tolerance of a wide range of functional groups. researchgate.netscribd.com The reaction proceeds under mild conditions, using high-power LEDs as the light source and trifluoroethanol as the solvent. researchgate.netscribd.com

Reactivity and Transformation Chemistry of 2 Nitrosoaryl Systems

Reactions Involving the Nitroso Functionality

The nitroso group is the primary center of reactivity in 2-nitrosoaryl compounds, engaging in several characteristic reactions that are foundational for the synthesis of complex molecules.

2-Nitrosoaryl compounds, such as the in situ generated 2-nitrosobenzaldehyde, readily undergo condensation reactions with primary amines. This process is a key step in the construction of various nitrogen-containing heterocycles. For instance, the reaction begins with the formation of an intermediate by the condensation of the amine with the nitroso group. nih.govresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final heterocyclic product. nih.gov A notable example is the synthesis of cinnolines, which are important nitrogen-containing heterocyclic compounds with applications in medicinal and materials chemistry. nih.govresearchgate.net The reaction of an in situ generated 2-nitrosobenzaldehyde with benzylamine (B48309) proceeds through a condensation step, followed by isomerization, cyclization, and aromatization to form the cinnoline (B1195905) ring system. nih.govresearchgate.netnih.gov

Table 1: Synthesis of Cinnoline Derivatives via Condensation and Cyclization This table summarizes the synthesis of various cinnoline derivatives from the reaction of substituted 2-nitrobenzyl alcohols (which generate 2-nitrosobenzaldehydes in situ) and various amines, showcasing the scope of the reaction.

| 2-Nitrobenzyl alcohol substituent | Amine | Product | Yield (%) |

| Unsubstituted | Benzylamine | 3-Phenylcinnoline | Not specified |

| Unsubstituted | 4-Methylbenzylamine | 3-(p-Tolyl)cinnoline | 75% |

| Unsubstituted | 4-Methoxybenzylamine | 3-(4-Methoxyphenyl)cinnoline | 72% |

| Unsubstituted | 4-Chlorobenzylamine | 3-(4-Chlorophenyl)cinnoline | 60% |

| 4-Methyl | Benzylamine | 6-Methyl-3-phenylcinnoline | 80% |

| 4-Chloro | Benzylamine | 6-Chloro-3-phenylcinnoline | 78% |

| Data sourced from a study on transition-metal-free intramolecular redox cyclization reactions. nih.gov |

Nitrosoarenes are recognized as exceptionally versatile building blocks in organic synthesis, primarily for the construction of molecules containing nitrogen and oxygen atoms. researchgate.netresearchgate.net The polarized N=O bond makes them highly reactive and capable of undergoing a wide range of selective transformations. researchgate.netresearchgate.net Their utility extends to the synthesis of diverse heterocyclic structures like indazolones and cinnolines, which inherently incorporate both nitrogen and oxygen. nih.govresearchgate.net The 2-nitrodiazene-1-N-oxide (NDO) group, which combines azoxy (N(O)=N) and nitro (–NO2) functionalities, is another example of a unique nitrogen- and oxygen-containing motif that can be synthesized from nitrosoarene precursors. nih.gov The ability to use these building blocks to create complex molecular architectures, including those with specific hydrophilic or hydrophobic properties, highlights their importance in fields like drug design. nih.gov

Functional Group Interconversions and Modulations of Reactivity

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is converted into another to prepare for a subsequent reaction or to alter the molecule's properties. youtube.comorganic-chemistry.org This concept is critical in the chemistry of 2-nitrosoaryl systems, as modifying other substituents on the aromatic ring can significantly modulate the reactivity of the nitroso group.

The conversion of alcohols to better leaving groups like tosylates or halides is a common FGI technique. ub.eduvanderbilt.edu For example, an alcohol can be converted to a tosylate using tosyl chloride, and this tosylate can then be displaced by a halide. ub.edu Such modifications to a 2-nitrosoaryl precursor can influence its electronic properties and steric environment, thereby affecting the course of subsequent cyclization or condensation reactions.

A practical example of reactivity modulation is seen in the synthesis of indazolones from primary alkyl amines and o-nitrobenzyl alcohols. researchgate.net The key step is the in situ conversion of the o-nitrobenzyl alcohol to o-nitrosobenzaldehyde. By carefully choosing the reaction conditions, the reactivity of this intermediate can be directed towards the formation of indazolones, demonstrating how functional group transformations and reaction modulation can control synthetic outcomes. researchgate.net

Table 2: Common Functional Group Interconversions This table provides examples of common functional group interconversions relevant to modifying organic molecules.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Alcohol (R-OH) | TsCl, pyridine | Tosylate (R-OTs) |

| Alcohol (R-OH) | SOCl₂ | Alkyl Chloride (R-Cl) |

| Alcohol (R-OH) | PBr₃ | Alkyl Bromide (R-Br) |

| Sulfonate Ester (R-OTs) | NaI, acetone | Alkyl Iodide (R-I) |

| Carboxylic Acid (R-COOH) | SOCl₂, then R'NH₂ | Amide (R-CONHR') |

| Aldehyde (R-CHO) | H₂NOH·HCl, then P₂O₅ | Nitrile (R-CN) |

| This table summarizes general transformations widely used in organic synthesis. ub.eduvanderbilt.edu |

Theoretical and Computational Studies of 2 Nitrosobenzoyl Chloride and Analogous Compounds

Application of Ab Initio and Density Functional Theory Methods

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in computational chemistry for studying molecular systems. Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density, offering a good balance between accuracy and computational cost.

These methods have been extensively applied to study compounds structurally related to 2-nitrosobenzoyl chloride, such as 2-nitrotoluene (B74249) and other 2-nitrobenzyl derivatives. For instance, the irradiation of 3-chloro-3-(2-nitrophenyl)diazirine has been shown to yield this compound, and the intermediates in similar reactions have been characterized using a combination of spectroscopic techniques and ab initio molecular orbital calculations. oup.com

DFT calculations, particularly using functionals like B3LYP, have proven effective in investigating the reaction pathways of these compounds. researchgate.netacs.org These studies often involve the use of various basis sets, such as the Pople-style basis sets (e.g., 6-31G(d)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ), to ensure the accuracy of the calculated properties. researchgate.netnih.gov For example, DFT has been used to calculate thermodynamic properties like enthalpy, free energy, and entropy for the reaction of acryloyl chloride with water. researchgate.net

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. psu.edu By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. Computational methods are essential for constructing these surfaces for reactive molecules.

The table below presents computed relative energies for key species on the potential energy surface of the 2-nitrotoluene rearrangement, which serves as a model for understanding related transformations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 2-Nitrotoluene | Reactant | 0.0 |

| aci-Nitro Intermediate (trans-2) | Intermediate | 23.9 |

| Transition State (2 -> 3a) | Cyclization TS | 42.3 |

| Benzisoxazoline Intermediate (3a) | Cyclic Intermediate | 14.8 |

| 2-Nitrosobenzyl alcohol | Product | -2.5 |

This data is based on calculations for the 2-nitrotoluene system at the B3LYP/6-31G(d,p) level of theory and serves as an illustrative model.

A key strength of computational chemistry is its ability to characterize short-lived, high-energy species like reactive intermediates and transition states. acs.org For the photochemical reactions of 2-nitrobenzyl compounds, which are structurally analogous to this compound, several key intermediates have been identified and studied computationally.

Upon photoexcitation, 2-nitrobenzyl compounds are known to form an aci-nitro intermediate through an intramolecular hydrogen transfer. acs.org The subsequent reaction steps have been a subject of detailed computational investigation. These studies have helped to elucidate the structures and energies of intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and the transition states connecting them. researchgate.net

For example, in the rearrangement of 2-nitrotoluene, the rate-determining step was identified as a 1,3-hydrogen shift between the two oxygen atoms of the aci-form. researchgate.netacs.org The activation barrier for this step was calculated to be significantly higher than that for the reverse reaction to the starting material. researchgate.net The cyclization of the aci-nitro intermediate to a benzisoxazoline derivative is another crucial step that has been characterized computationally. researchgate.net

The following table provides calculated activation energies for key steps in the rearrangement of 2-nitrotoluene, highlighting the role of computational methods in quantifying the energetics of these transient processes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 2-nitrotoluene -> aci-nitro form | Initial H-transfer | ~40 |

| aci-nitro form -> 2-nitrotoluene | Reverse H-transfer | 9.7 |

| aci-nitro form -> aci-nitro form (1,3-H shift) | Rate-determining step | 20.3 |

| aci-nitro form -> Benzisoxazoline | Cyclization | 18.4 |

Data is based on B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) calculations for the 2-nitrotoluene system and serves as a model.

Many reactive intermediates are too short-lived to be fully characterized by experimental means alone. Computational chemistry allows for the prediction of their structures, spectroscopic properties (like IR frequencies), and other characteristics, which can then be used to help interpret experimental data. oup.com

In the context of ortho-substituted phenyl compounds, computational methods have been crucial in identifying and understanding otherwise elusive molecules. oup.com For instance, the interaction between a benzene (B151609) ring and adjacent reactive substituents can lead to the formation of quinonoidal biradical structures, which have been predicted and characterized through ab initio calculations. oup.com These calculations can reveal important structural details, such as bond lengths and angles, that provide insight into the electronic nature of these transient species. oup.com

Analysis of Stereochemical Considerations and Isomer Stability

Computational methods are also highly valuable for studying the stereochemistry and relative stabilities of different isomers. For molecules with multiple conformers or stereoisomers, these calculations can predict which forms are energetically preferred.

In the case of this compound and its analogs, the rotation around single bonds can give rise to different conformers. For example, studies on N-nitrosodiethylamine have used ab initio and DFT methods to characterize the stationary points on the potential energy surface, revealing multiple minima corresponding to different conformations. researchgate.net

For 2-nitrosobenzyl alcohol, a product of the rearrangement of 2-nitrotoluene, nine different conformational minima were located using DFT calculations, with all of them being slightly lower in energy than the starting 2-nitrotoluene. researchgate.net This highlights the complexity of the potential energy surface and the importance of considering multiple isomeric forms. The relative stability of these isomers is determined by subtle electronic and steric effects that can be accurately modeled with modern computational techniques.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Reactive Intermediate in Heterocyclic Compound Synthesis

A key application lies in the generation of highly reactive intermediates for the synthesis of nitrogen-containing heterocyclic compounds. The in situ formation of species like o-nitrosobenzaldehyde from stable precursors is a powerful strategy for constructing complex molecular architectures. nih.govorganic-chemistry.org

A concise, one-step method for synthesizing 2-substituted indazolones has been developed utilizing primary alkyl amines and o-nitrobenzyl alcohols. nih.govacs.org The critical step in this process is the base-mediated conversion of the o-nitrobenzyl alcohol into o-nitrosobenzaldehyde in situ. nih.govorganic-chemistry.orgacs.org This reactive intermediate then undergoes condensation with the primary amine, followed by an N-N bond-forming heterocyclization to yield the indazolone product. nih.govacs.org This method is scalable and avoids the use of less stable hydrazine-based synthetic routes. nih.gov The reaction pathway can be modulated; for example, the choice of solvent can influence the product outcome. While some conditions might favor the formation of 2H-indazoles, the use of isopropanol (B130326) as a solvent effectively blocks this pathway due to steric demands, promoting the desired cyclization to form indazolones. nih.govacs.org

Table 1: Synthesis of 2-Substituted Indazolones via in situ Generated o-Nitrosobenzaldehyde

| Reactant 1 (Amine) | Reactant 2 (Precursor) | Product (Indazolone) | Key Conditions | Source |

|---|---|---|---|---|

| Butylamine | o-Nitrobenzyl alcohol | 2-Butylindazolone | KOH, EtOH/H₂O, 100 °C | acs.org |

| Primary alkyl amines | o-Nitrobenzyl alcohols | 2-Alkylindazolones | Base-mediated conversion | nih.govorganic-chemistry.org |

The reactive nature of intermediates derived from 2-nitrobenzoyl precursors is not limited to indazolone synthesis. These intermediates are valuable for creating a wide array of nitrogen-containing heterocycles, which are significant structural motifs in pharmaceuticals and biologically active compounds. clockss.orgopenmedicinalchemistryjournal.comnih.gov The synthesis of quinolines, for instance, can be achieved through intramolecular cyclizations of compounds like 2-aminochalcones. clockss.org One-pot syntheses of substituted quinolines have been successfully accomplished using 2-alkynylnitrobenzenes as starting materials. clockss.org The general strategy often involves the generation of a reactive species that can undergo cyclization reactions to form various benzo-fused N-heterocycles. organic-chemistry.org

Employment of 2-Nitrobenzyl Precursors as Photoremovable Protecting Groups (PPGs) and Photocages

2-Nitrobenzyl derivatives are among the most widely used photoremovable protecting groups (PPGs), often referred to as photocages. nih.govwikipedia.org These groups can be attached to a wide range of functional groups, including carboxylates, phosphates, and amines, rendering the protected molecule inactive. wikipedia.org Upon irradiation with light, typically in the UV range, the 2-nitrobenzyl group is cleaved, releasing the active molecule and a 2-nitrosobenzaldehyde or related ketone byproduct. wikipedia.orgresearchgate.netwiley-vch.de This process allows for precise control over the release of chemical and biological agents. researchgate.net

The primary advantage of using 2-nitrobenzyl PPGs is the ability to achieve high spatiotemporal control over chemical and biological processes. nih.govresearchgate.net Light acts as a non-invasive external trigger that can be precisely directed to a specific location (spatial control) and applied at a desired moment (temporal control). nih.govnhsjs.com This "caging" technique has become a cornerstone in optochemical biology, enabling the light-regulated release of biomolecules like neurotransmitters, peptides, and signaling molecules to study dynamic biological systems with high precision. nih.govnhsjs.com The mechanism for photocleavage of 2-nitrobenzyl PPGs is often a Norrish Type II reaction, where an incident photon excites the nitro group, leading to the abstraction of a benzylic proton and the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate. wikipedia.org

The application of 2-nitrobenzyl chemistry is well-established in polymer and materials science. mdpi.com By incorporating 2-nitrobenzyl moieties into polymer structures, materials with photoresponsive properties can be designed. mdpi.com

Photodegradable Materials : When 2-nitrobenzyl groups are used as cross-linkers, they can create photodegradable hydrogels and other polymer networks. Exposure to UV light cleaves these cross-links, leading to the degradation of the material.

Photo-cleavable Block Copolymers : Incorporating a 2-nitrobenzyl group as a cleavable junction between different polymer blocks allows for the synthesis of block copolymers that can be selectively cleaved into their constituent parts upon irradiation. mdpi.com This can be used to create nanoporous materials or hollow micelles.

Photoresists : Polymers containing 2-nitrobenzyl ester side chains can function as photoresists. mdpi.comacs.org Upon photolysis, the ester groups are cleaved, changing the solubility of the polymer in specific solvents. This change allows for photolithographic patterning, where the exposed areas of the polymer film can be selectively removed. mdpi.com For example, a copolymer containing methacrylic nitrobenzyl ester monomers becomes insoluble in hydrofluoroether solvents after photolysis, enabling its use as a photo-patterning system. mdpi.com

Table 2: Applications of 2-Nitrobenzyl Groups in Polymer Design

| Polymer System | Application | Mechanism | Source |

|---|---|---|---|

| Poly(2-nitrobenzyl acrylate) copolymers | Photo-cleavable block copolymers | Light-induced cleavage of the junction between polymer blocks. | mdpi.com |

| Polymers with 2-nitrobenzyl ester side chains | Photoresists | UV irradiation cleaves the ester, altering the polymer's solubility. | mdpi.comresearchgate.net |

| Amphiphilic block copolymers (PEO-b-PNBM) | Conversion to double hydrophilic copolymers | Photocleavage of the o-nitrobenzyl ester yields a poly(methacrylic acid) block. |

2-Nitrobenzyl precursors are effective tools for the light-controlled modification and functionalization of surfaces. acs.orgnih.govresearcher.life Silanes containing 2-nitrobenzyloxy-based PPGs have been synthesized and used as light-controlled surface modifiers. acs.orgnih.govresearcher.life Upon UV irradiation, the protecting group is removed, generating reactive silanols. acs.orgnih.gov These silanols can then bind to hydroxyl groups on a substrate surface through a condensation reaction, effectively functionalizing the surface. acs.org This approach enables photolithographic applications, where masking techniques can be used to create patterned surfaces with specific chemical properties. nih.govresearcher.life Furthermore, the cleavage of 2-nitrobenzyl groups on a polymer-coated surface can switch its properties, such as wettability. mdpi.comunlp.edu.ar For instance, a hydrophobic surface coated with a polymer bearing 2-nitrobenzyl groups can be rendered hydrophilic upon UV exposure, as the cleavage liberates polar groups like carboxylic acids. mdpi.comunlp.edu.ar This allows for the precise patterning of hydrophilic and hydrophobic regions on a surface. unlp.edu.ar

Development of Novel Photocleavable Linkers

The general principle of photocleavable linkers based on ortho-substituted nitroaromatics involves a light-induced intramolecular rearrangement. dtu.dk For the analogous o-nitrobenzyl compounds, irradiation with UV light typically initiates an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form an o-nitrosobenzaldehyde or related ketone, thereby releasing the linked molecule. dtu.dk

While one might hypothesize a similar photochemical behavior for linkers derived from 2-nitrosobenzoyl chloride, the direct substitution of the nitro group with a nitroso group would inherently alter the electronic and photochemical properties of the molecule. The specific mechanism, quantum yields, and optimal wavelengths for photocleavage of a hypothetical linker based on this compound would require dedicated empirical investigation. The absence of such studies in the current body of scientific literature prevents a detailed and accurate discussion of its development and application as a novel photocleavable linker.

Mechanistic Insights Guiding the Design of New Synthetic Methodologies

A thorough understanding of the reaction mechanisms of this compound is crucial for the rational design of new synthetic methods. The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group, making it susceptible to nucleophilic attack.

The mechanism of nucleophilic acyl substitution on benzoyl chlorides generally proceeds through a tetrahedral intermediate. youtube.comwikipedia.orgucsd.edulibretexts.org The reaction can follow different pathways, such as SN1-like or SN2-like mechanisms, depending on the substrate, nucleophile, solvent, and reaction conditions. wikipedia.orgucsd.edulibretexts.orgnih.govnih.govresearchgate.net

In the context of this compound, the presence of the ortho-nitroso group can be expected to influence the reactivity of the acyl chloride. The nitroso group is electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon and likely favor nucleophilic attack. However, steric hindrance from the ortho substituent could also play a role in modulating the reaction rate.

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound with various nucleophiles, and how the nitroso group participates in or influences these reactions, are not widely available. Such studies would be invaluable for designing new synthetic methodologies that leverage the unique properties of this compound. For example, understanding the potential for intramolecular interactions or subsequent reactions involving the nitroso group after the initial nucleophilic substitution could open avenues for novel cascade reactions or the synthesis of complex heterocyclic systems. The photochemical reactivity of nitroso compounds, which can involve dimerization, isomerization, or hydrogen abstraction, further suggests that light could be used as a stimulus to control the outcome of reactions involving this compound derivatives, though specific research in this area is limited. researchgate.net

Due to the lack of specific research data on the development of photocleavable linkers from this compound and detailed mechanistic studies guiding new synthetic methodologies, data tables with specific research findings cannot be generated.

Future Research Trajectories and Outstanding Challenges

Development of Advanced Spectroscopic and Mechanistic Characterization Techniques

The transient nature of 2-nitrosobenzoyl chloride necessitates the use of sophisticated analytical techniques for its characterization and for elucidating the mechanisms of its reactions.

Key areas for development include:

In Situ Spectroscopic Methods: Techniques such as rapid-injection NMR, stopped-flow UV-Vis, and in situ IR spectroscopy will be crucial for observing the formation of this compound and monitoring its subsequent reactions in real-time.

Matrix Isolation Spectroscopy: For a more detailed structural analysis, trapping the molecule in an inert gas matrix at cryogenic temperatures would allow for the application of techniques like high-resolution IR and UV-Vis spectroscopy without the interference of intermolecular reactions.

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, stability, and reactivity of this compound. nih.govresearchgate.net These theoretical studies can guide experimental design and help in the interpretation of spectroscopic data.

Expansion of Synthetic Applications in Complex Molecule Synthesis and Late-Stage Functionalization

The dual reactivity of this compound opens up a plethora of possibilities for its application in the synthesis of complex molecules and for the late-stage functionalization of existing scaffolds.

Future research directions could explore:

Heterocycle Synthesis: The nitroso group can participate in a variety of cycloaddition reactions, such as Diels-Alder and nitroso-ene reactions, providing access to a wide range of nitrogen-containing heterocycles. rsc.orgnih.gov The presence of the acyl chloride moiety allows for subsequent derivatization or ring-closing reactions.

Bioconjugation: The acyl chloride can react with nucleophilic residues on biomolecules, while the nitroso group can undergo specific reactions, potentially enabling the development of novel bioconjugation strategies.

Late-Stage Functionalization: The ability to introduce both a nitroso and a carbonyl group in a single step makes this compound an attractive reagent for the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. nih.govacs.org This could significantly shorten synthetic routes and allow for the rapid generation of analog libraries for structure-activity relationship studies.

Elucidation and Development of Tunable Reactivity Profiles for Targeted Transformations

Understanding and controlling the chemoselectivity of this compound is paramount for its successful application in synthesis. The reactivity of both the nitroso and acyl chloride groups can be influenced by various factors.

Areas for investigation include:

Influence of Reaction Conditions: A systematic study of the effect of solvents, temperature, and catalysts on the reactivity of this compound is needed. It may be possible to selectively engage either the nitroso or the acyl chloride group by carefully tuning the reaction conditions.

Lewis Acid and Base Catalysis: The use of Lewis acids could activate the acyl chloride towards nucleophilic attack, while Lewis bases might interact with the nitroso group, modulating its reactivity.

Photochemical and Electrochemical Control: The nitroso group is known to be photo- and electrochemically active. Exploring the photochemical and electrochemical behavior of this compound could unveil novel and highly selective transformations.

The table below summarizes the potential for tuning the reactivity of this compound:

| Control Element | Potential Effect on Reactivity |

| Solvent Polarity | Can influence the rate and selectivity of reactions involving both functional groups. |

| Temperature | Higher temperatures may favor certain reaction pathways over others. |

| Lewis Acids/Bases | Can activate or deactivate specific functional groups for targeted reactions. |

| Light/Electricity | May enable unique transformations not accessible under thermal conditions. |

Q & A

Basic: What are the common synthetic routes for preparing 2-nitrosobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nitrosation of benzoyl chloride derivatives or chlorination of nitrosobenzoic acids. Key methods include:

- Thionyl chloride-mediated reactions : Using thionyl chloride (SOCl₂) with catalysts like N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–50°C, followed by purification via solvent distillation or recrystallization .

- Oxalyl chloride alternatives : Oxalyl chloride (ClCO)₂ in DCM with DMF as a catalyst at 50°C, yielding orange or yellow solids confirmed by NMR .

Critical factors : Temperature (higher temps accelerate reactions but may degrade sensitive nitroso groups), solvent polarity (DCM vs. benzene), and catalyst loading. Systematic optimization via kinetic studies is recommended.

Advanced: How can conflicting NMR spectral data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., aromatic proton splitting or nitroso group shifts) may arise from:

- Tautomerism : Nitroso ↔ oxime equilibria in solution, detectable via variable-temperature NMR.

- Impurity interference : Byproducts like unreacted precursors or hydrolysis products (e.g., nitrosobenzoic acids). Use preparative HPLC or column chromatography for purification, followed by high-field NMR (500+ MHz) and spiking experiments with authentic standards .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Confirm C=O (1720–1740 cm⁻¹) and N=O (1500–1520 cm⁻¹) stretches.

- NMR : ¹H/¹³C NMR for aromatic protons and carbonyl carbon (δ ~165–170 ppm). Use deuterated DCM to avoid hydrolysis during analysis .

- Mass spectrometry : Electron ionization (EI-MS) for molecular ion ([M]⁺) and fragmentation patterns. Compare with NIST reference data for benzoyl chloride analogs .

Advanced: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

Decomposition pathways (hydrolysis, dimerization) are minimized by:

- Anhydrous storage : Under inert gas (Ar/N₂) in sealed amber vials at –20°C.

- Stabilizers : Additives like molecular sieves (3Å) or stabilizers (e.g., BHT) at 0.1% w/w.

- Monitoring : Periodic FT-IR or TLC to detect hydrolysis (free –COOH groups). Contaminated batches can be regenerated via refluxing with SOCl₂ .

Basic: How does solvent choice impact the selectivity of reactions involving this compound?

Methodological Answer:

- Polar aprotic solvents (DCM, THF) : Favor nucleophilic acyl substitution (e.g., amide formation) due to stabilization of ionic intermediates.

- Nonpolar solvents (benzene) : Reduce side reactions (e.g., hydrolysis) but may slow reaction kinetics.

- Solvent-free conditions : Ball-milling with solid reagents can enhance selectivity in mechanochemical syntheses .

Advanced: What computational methods predict the reactivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to map electrostatic potential surfaces (EPS), identifying electrophilic sites (nitroso group).

- Transition state modeling : Compare activation energies for nitroso vs. carbonyl group reactivity. Software: Gaussian or ORCA .

Basic: How can side reactions during this compound synthesis be minimized?

Methodological Answer:

- Low-temperature protocols : Conduct reactions at 0–5°C to suppress nitrosation of solvent/byproducts.

- Catalyst control : Optimize DMF concentration (0.5–1 mol%) to avoid over-catalysis, which accelerates decomposition.

- In situ monitoring : Use ReactIR to track nitroso group formation and adjust reagent stoichiometry dynamically .

Advanced: What mechanistic insights explain the role of DMF in thionyl chloride-mediated syntheses?

Methodological Answer:

DMF acts as a Lewis acid catalyst:

- Intermediate formation : Generates Vilsmeier-Haack complex (Cl–SO–DMF), enhancing electrophilicity of the carbonyl carbon.

- Kinetic studies : Pseudo-first-order rate constants (kobs) increase linearly with DMF concentration. Confirm via ¹H NMR titration .

Basic: What are the safety protocols for handling this compound in lab settings?

Methodological Answer:

- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats.

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- Spill management : Neutralize with sodium bicarbonate slurry, then adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate nitroso group dynamics in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.